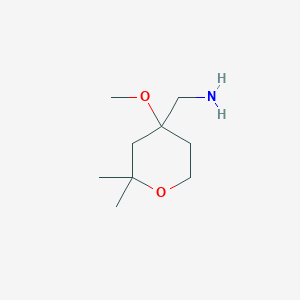

(4-Methoxy-2,2-dimethyltetrahydro-2h-pyran-4-yl)methanamine

Description

(2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine is a bicyclic amine characterized by a tetrahydropyran (oxane) ring substituted with two methyl groups at position 2 and a methanamine group at position 4. Its molecular formula is C₈H₁₇NO (molecular weight: 143.23 g/mol), and it is registered under CAS RN 25850-22-0 . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its rigid pyran ring and amine functionality make it valuable for designing bioactive molecules with enhanced stereochemical control .

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

(4-methoxy-2,2-dimethyloxan-4-yl)methanamine |

InChI |

InChI=1S/C9H19NO2/c1-8(2)6-9(7-10,11-3)4-5-12-8/h4-7,10H2,1-3H3 |

InChI Key |

PNHUXRJTOJIANC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)(CN)OC)C |

Origin of Product |

United States |

Scientific Research Applications

(4-Methoxy-2,2-dimethyltetrahydro-2h-pyran-4-yl)methanamine: has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in biological studies to understand its interactions with biological molecules.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets or pathways in the body. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

Pyridine or thiophene substituents (e.g., ) introduce heteroatoms, altering electronic properties and hydrogen-bonding capacity.

Bioactivity Implications: The target compound’s simple structure (C₈H₁₇NO) is advantageous for SAR studies, as seen in ethyl- and phenyl-substituted analogs . Hydrochloride salts (e.g., ) enhance solubility for in vitro testing.

Synthetic Utility :

- The 2,2-dimethyl substitution in the target compound stabilizes the pyran ring conformation, reducing rotational freedom and enabling precise stereochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.